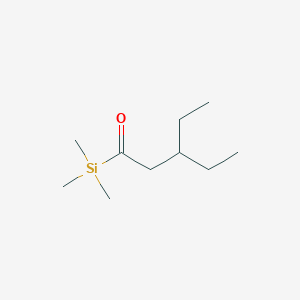
Silane, (3-ethyl-1-oxopentyl)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (3-ethyl-1-oxopentyl)trimethyl- is an organosilicon compound. Organosilicon compounds are widely used in various industrial and scientific applications due to their unique properties, such as thermal stability, chemical resistance, and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-ethyl-1-oxopentyl)trimethyl- typically involves the reaction of a silane precursor with an appropriate organic compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of Silane, (3-ethyl-1-oxopentyl)trimethyl- involves large-scale chemical processes that are designed to be efficient and cost-effective. These processes may include continuous flow reactors and advanced purification techniques to produce high-quality silane compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (3-ethyl-1-oxopentyl)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions include silanols, siloxanes, and other organosilicon compounds with different functional groups, which can be used in various applications.
Applications De Recherche Scientifique
Silane, (3-ethyl-1-oxopentyl)trimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and as a component in the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and adhesion properties.
Mécanisme D'action
The mechanism of action of Silane, (3-ethyl-1-oxopentyl)trimethyl- involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions can affect the physical and chemical properties of the materials in which it is used, enhancing their performance and functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Silane, (3-ethyl-1-oxopentyl)trimethyl- include:
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in the semiconductor industry and as a reagent in organic synthesis.
Triethylsilane: A related compound that is a liquid at room temperature and used as a reducing agent in various chemical reactions.
Phenylsilanes: Compounds like phenylsilane and diphenylsilane, which are used as reducing agents and in the synthesis of other organosilicon compounds.
Uniqueness
Silane, (3-ethyl-1-oxopentyl)trimethyl- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in a wide range of applications, from industrial processes to scientific research.
Propriétés
Numéro CAS |
833460-59-6 |
|---|---|
Formule moléculaire |
C10H22OSi |
Poids moléculaire |
186.37 g/mol |
Nom IUPAC |
3-ethyl-1-trimethylsilylpentan-1-one |
InChI |
InChI=1S/C10H22OSi/c1-6-9(7-2)8-10(11)12(3,4)5/h9H,6-8H2,1-5H3 |
Clé InChI |
LGWUGCKWFZEFFY-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CC(=O)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


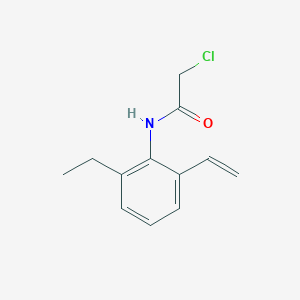
![3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14205909.png)
![{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B14205912.png)
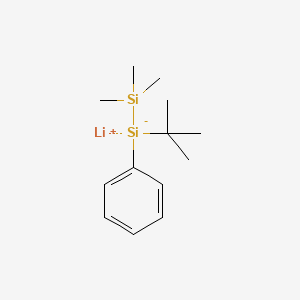
![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)
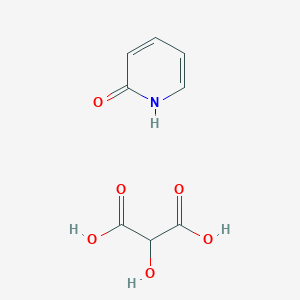
![3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14205934.png)



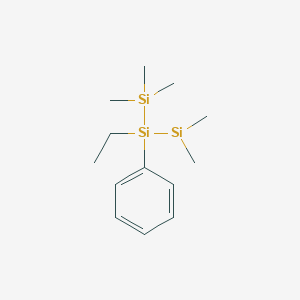


![N-[2-(1H-Indol-2-yl)phenyl]thiourea](/img/structure/B14205989.png)
